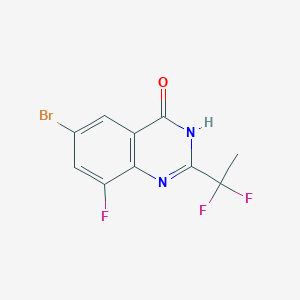
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the difluoroethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazoline
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4-one
- 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-thione
Uniqueness
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoroethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H6BrF3N2O |
|---|---|
Poids moléculaire |
307.07 g/mol |
Nom IUPAC |
6-bromo-2-(1,1-difluoroethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c1-10(13,14)9-15-7-5(8(17)16-9)2-4(11)3-6(7)12/h2-3H,1H3,(H,15,16,17) |
Clé InChI |
NLOOMUVRVNNVMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(C=C(C=C2F)Br)C(=O)N1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


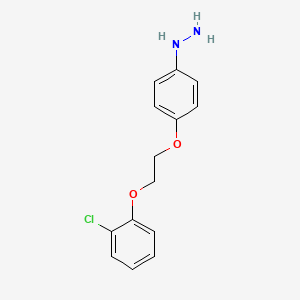
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
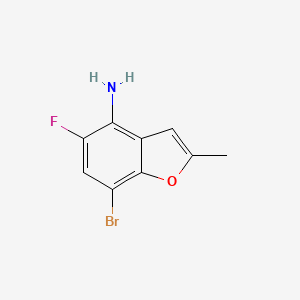
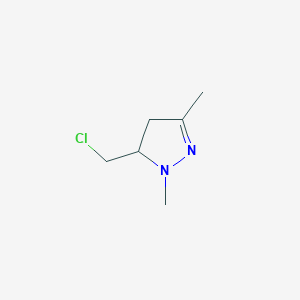
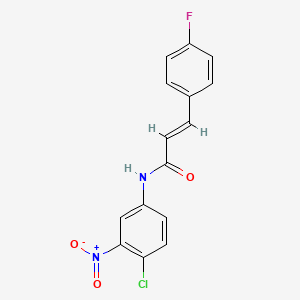
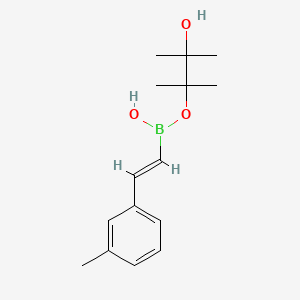
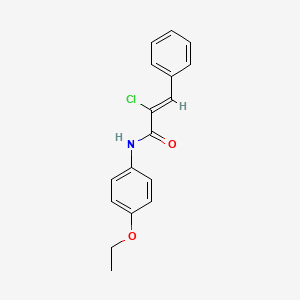
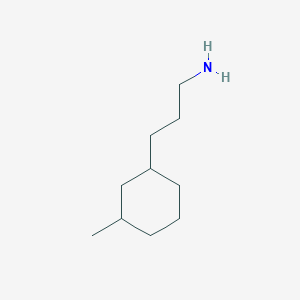
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)


